molecular formula C19H12ClNS B561476 2-(4'-Chlorobiphenyl-4-yl)benzothiazole CAS No. 101798-15-6

2-(4'-Chlorobiphenyl-4-yl)benzothiazole

Cat. No. B561476
M. Wt: 321.822
InChI Key: CWRGYPFUGCGFAH-UHFFFAOYSA-N
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Description

“2-(4’-Chlorobiphenyl-4-yl)benzothiazole” is a chemical compound with the molecular formula C19H12ClNS and a molecular weight of 321.822. It is a derivative of benzothiazole .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-(4’-Chlorobiphenyl-4-yl)benzothiazole”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “2-(4’-Chlorobiphenyl-4-yl)benzothiazole” consists of a benzothiazole ring attached to a chlorobiphenyl group. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Chemical Reactions Analysis

Benzothiazole derivatives, including “2-(4’-Chlorobiphenyl-4-yl)benzothiazole”, have been found to possess a gamut of pharmacological properties and a high degree of structural diversity . They have been used in the synthesis of a variety of biologically active compounds .

Future Directions

The future directions for “2-(4’-Chlorobiphenyl-4-yl)benzothiazole” and other benzothiazole derivatives include further exploration of their biological activities and potential applications in pharmaceutical chemistry . This includes the development of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-[4-(4-chlorophenyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNS/c20-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-21-17-3-1-2-4-18(17)22-19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRGYPFUGCGFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698251
Record name 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-Chlorobiphenyl-4-yl)benzothiazole

CAS RN

101798-15-6
Record name 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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